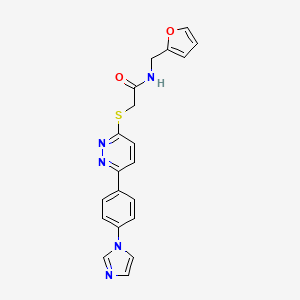
N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C17H14F2N4O and its molecular weight is 328.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
NAD+ Precursors and Neuroprotection
Research has shown that nicotinamide, a related compound to N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide, as a precursor of nicotinamide adenine dinucleotide (NAD+), plays a significant role in cellular metabolism, energy production, and neuroprotection. Nicotinamide has been investigated for its potential neuroprotective effects in various studies, indicating its benefits in preserving and enhancing neurocognitive function. This includes potential applications in preventing age-related cognitive decline, Alzheimer's disease, and other neurodegenerative conditions (Rennie et al., 2015).
Metabolic and Epigenetic Regulation
Nicotinamide N-methyltransferase (NNMT), an enzyme that interacts closely with nicotinamide-related compounds, plays a crucial role at the intersection of cellular metabolism and epigenetic regulation. Research suggests that NNMT influences various pathological conditions through its involvement in one-carbon metabolism, affecting cell methylation balance and NAD+ levels. This indicates a complex regulatory network where NNMT and related compounds might contribute to the development or treatment of metabolic disorders and cancers (Roberti et al., 2021).
Anti-inflammatory and Antimicrobial Properties
Compounds structurally related to this compound, specifically trifluoromethylpyrazoles, have been recognized for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially on certain positions of the pyrazole nucleus, is associated with a variation in the activity profile of these compounds. This underscores the potential of such derivatives in developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur et al., 2015).
Anticancer Potential
Nicotinic acid and its derivatives, including compounds similar to this compound, have been extensively studied for their anticancer potential. Research highlights the wide range of biological properties displayed by nicotinamide derivatives, encouraging the development of efficient anticancer drugs. These compounds have shown prominent pharmacological effects, such as anti-inflammatory, analgesic, antidepressant, and notably, anticancer activities (Jain et al., 2020).
Wirkmechanismus
Target of Action
The primary target of F3406-8177 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Mode of Action
F3406-8177 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome .
Result of Action
The result of F3406-8177’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells, the compound effectively stops the virus from replicating and spreading, thereby limiting the progression of the infection .
Action Environment
The efficacy and stability of F3406-8177 may be influenced by various environmental factors. These could include the pH of the endosome compartment, as the compound’s mechanism of action involves interfering with a pH-dependent process . .
Eigenschaften
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-11-6-7-23(22-11)16-5-3-13(10-20-16)17(24)21-9-12-2-4-14(18)8-15(12)19/h2-8,10H,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEOELHTVYJIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2927465.png)
![2,6-Dichloro-4-[(E)-2-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2927466.png)
![Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2927468.png)
![ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2927469.png)




![N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide](/img/structure/B2927475.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)
![3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B2927483.png)
![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2927485.png)
![(3Z)-1-benzyl-3-({[(pyridin-2-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2927486.png)
